1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone chemical structure
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone chemical structure
An In-depth Technical Guide to 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: Synthesis, Characterization, and Synthetic Applications
Abstract
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a multi-functionalized aromatic ketone possessing a unique substitution pattern that makes it a valuable intermediate in synthetic organic chemistry. The presence of hydroxyl, nitro, bromo, and acetyl groups on a single phenyl ring provides multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and chalcone derivatives. Substituted acetophenones are recognized as crucial scaffolds in the development of novel pharmacological agents.[1][2] This guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, detailed analytical characterization methods, and the potential synthetic applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is characterized by an acetophenone core with four distinct substituents. Understanding the electronic and steric effects of these groups is key to predicting its reactivity.
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Hydroxyl Group (-OH): Located at the C2 position, this is a strongly activating, ortho-, para- directing group due to its +M (mesomeric) effect. It also enables intramolecular hydrogen bonding with the adjacent acetyl group, influencing the molecule's conformation and the acidity of the phenolic proton.
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Nitro Group (-NO₂): Positioned at C3, this is a powerful electron-withdrawing and deactivating group (-M, -I effects), acting as a meta-director for electrophilic aromatic substitution.
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Bromo Group (-Br): At the C5 position, bromine is a deactivating group (-I effect) but is also an ortho-, para-director (+M effect) for electrophilic substitution.
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Acetyl Group (-COCH₃): This ketone functional group is deactivating (-M, -I effects) and a meta-director. Its α-protons are acidic and can be deprotonated to form an enolate, which is central to its reactivity in condensation reactions.
Visualizing the Structure
The arrangement of these functional groups creates a specific electronic environment that dictates the molecule's chemical behavior.
Caption: Chemical structure of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone.
Physicochemical Data Summary
Below is a table summarizing the key computed and physical properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | Calculated |
| Molecular Weight | 288.04 g/mol | Calculated |
| CAS Number | Not assigned / Not commercially available | Inferred |
| Appearance | Expected to be a crystalline solid | Inferred |
| Storage | Sealed in dry, room temperature | |
| InChI Key | Inferred: ZWNJBWLDBXSFAD-UHFFFAOYSA-N | Calculated |
| SMILES | CC(=O)C1=C(O)C(=C(C=C1Br)H)[O-] | Calculated |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol is based on standard procedures for the nitration of activated phenolic compounds.
Objective: To synthesize 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone via nitration.
Materials:
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1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Crushed Ice
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Deionized Water
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Ethanol
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-(5-bromo-2-hydroxyphenyl)ethanone.
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Dissolution & Cooling: Carefully add concentrated sulfuric acid dropwise while stirring, ensuring the temperature does not rise significantly. Cool the resulting solution to 0-5 °C in an ice-salt bath.
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Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Low-temperature control is critical to prevent over-nitration and decomposition of the starting material.
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Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker cooled in an ice bath. Add this mixture dropwise to the cooled solution of the acetophenone precursor over 30-60 minutes. Maintain the reaction temperature below 5 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.[3]
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Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will precipitate the crude product.
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Causality: The product is organic and insoluble in the aqueous acidic medium, causing it to precipitate out upon quenching. This step also safely neutralizes the potent acid mixture.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[4] Dry the purified crystals under vacuum.
Spectroscopic and Analytical Characterization
As this compound is not commercially available, its structure must be rigorously confirmed through a combination of spectroscopic methods. The following data are predicted based on established principles and spectral data of analogous compounds.[5][6][7]
¹H NMR Spectroscopy (Predicted)
(400 MHz, CDCl₃, δ in ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Singlet (br) | 1H | Ar-OH | Intramolecular H-bonding with the carbonyl oxygen causes significant deshielding. |
| ~8.15 | Doublet | 1H | Ar-H (C6) | Ortho to the acetyl group and meta to the nitro group. Will show coupling to H4. |
| ~7.90 | Doublet | 1H | Ar-H (C4) | Ortho to the bromo group and meta to the hydroxyl group. Will show coupling to H6. |
| ~2.60 | Singlet | 3H | -COCH₃ | Typical chemical shift for methyl protons of an acetophenone. |
Infrared (IR) Spectroscopy (Predicted)
(KBr Pellet, ν in cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3400 | Broad | O-H stretch | Phenolic hydroxyl group, broadened by hydrogen bonding. |
| ~1650 - 1670 | Strong | C=O stretch (ketone) | Conjugated and H-bonded carbonyl group. |
| ~1520 - 1540 | Strong | Ar-NO₂ (asymmetric stretch) | Characteristic strong absorption for aromatic nitro compounds.[7] |
| ~1340 - 1360 | Strong | Ar-NO₂ (symmetric stretch) | The second characteristic band for the nitro group.[7] |
| ~1580, ~1480 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |
| ~1000 - 1100 | Medium | C-Br stretch | Absorption for the carbon-bromine bond. |
Mass Spectrometry (MS) (Predicted)
Molecular Formula: C₈H₆BrNO₄ Exact Mass: 286.9531
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Key Fragmentation Peaks:
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m/z ~287/289: Molecular ion peaks ([M]⁺ and [M+2]⁺).
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m/z ~272/274: Loss of a methyl radical (-CH₃).
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m/z ~244/246: Loss of an acetyl radical (-COCH₃).
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m/z 43: Acetyl cation ([CH₃CO]⁺).
Chemical Reactivity and Synthetic Utility
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is an ideal precursor for synthesizing a variety of heterocyclic compounds and other complex molecules, primarily through reactions involving its acetyl group.
Application in Chalcone Synthesis
The most prominent application is its use in the Claisen-Schmidt condensation to synthesize chalcones (1,3-diaryl-2-propen-1-ones).[3][8] Chalcones are well-established precursors for flavonoids and other heterocyclic systems and exhibit a wide range of biological activities.[4][9]
Caption: General scheme for chalcone synthesis via Claisen-Schmidt condensation.
Protocol for Chalcone Synthesis
Objective: To synthesize a chalcone derivative from 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone and a substituted benzaldehyde.
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Preparation: Dissolve 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq) and the desired substituted aromatic aldehyde (1.0-1.1 eq) in ethanol in a flask.
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Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 40-50% w/v).
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Causality: The base deprotonates the α-carbon of the acetyl group, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
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Reaction: Continue stirring the mixture at room temperature for 4-24 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction by TLC.
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Workup: Pour the reaction mixture into cold water or onto crushed ice and acidify with dilute HCl to neutralize the excess base.
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Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone product.[10]
Relevance in Drug Discovery and Development
The structural motifs present in 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone and its derivatives are of significant interest in medicinal chemistry.
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Acetophenone Scaffold: Substituted acetophenones are precursors to numerous pharmaceuticals and are considered privileged structures in drug design.[1] They have been investigated for a range of activities, including monoamine oxidase (MAO) inhibition for treating neurodegenerative diseases.[11]
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Chalcone Derivatives: The chalcones synthesized from this precursor can be screened for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]
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Nitroaromatic Group: While sometimes associated with toxicity, the nitroaromatic group is a feature of several approved drugs and can be a key pharmacophore. It is also a versatile functional group that can be readily reduced to an amine, opening pathways to further derivatization and the synthesis of amino-substituted heterocycles, which are prevalent in drug candidates.[12]
Conclusion
References
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Patel, K. D., & Patel, H. D. (2011). Synthesis on study of novel chalcone derivatives and their antimicobial activity. Journal of Sciences, 2(3), 134-141. [Link]
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